molecular formula C11H14N2O2 B14834992 5-Cyclopropoxy-N,6-dimethylpicolinamide

5-Cyclopropoxy-N,6-dimethylpicolinamide

Numéro de catalogue: B14834992
Poids moléculaire: 206.24 g/mol
Clé InChI: ZFOGBTLXHVXJEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Cyclopropoxy-N,6-dimethylpicolinamide is a substituted picolinamide derivative characterized by:

  • A cyclopropoxy group at the 5-position of the pyridine ring.
  • Methyl groups on the amide nitrogen (N-methyl) and the 6-position of the pyridine core.

For example, nucleophilic aromatic substitution (SNAr) of a chloro-picolinamide precursor with cyclopropanol under basic conditions could yield the cyclopropoxy moiety, followed by methylation steps to introduce the N- and C6-methyl groups .

Propriétés

Formule moléculaire

C11H14N2O2

Poids moléculaire

206.24 g/mol

Nom IUPAC

5-cyclopropyloxy-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-10(15-8-3-4-8)6-5-9(13-7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14)

Clé InChI

ZFOGBTLXHVXJEY-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=N1)C(=O)NC)OC2CC2

Origine du produit

United States

Méthodes De Préparation

Core Structural Disconnections

The molecular architecture of 5-Cyclopropoxy-N,6-dimethylpicolinamide comprises three key elements:

  • Picolinamide backbone : 6-Methylpyridine-2-carboxamide derivative.
  • Cyclopropoxy substituent : Installed at the 5-position of the pyridine ring.
  • N-Methyl group : Positioned on the carboxamide nitrogen.

Retrosynthetically, the compound dissects into 5-hydroxy-N,6-dimethylpicolinamide and cyclopropanol (Figure 1). The cyclopropoxy group is introduced via nucleophilic substitution or transition-metal-mediated coupling, while methylation of the carboxamide nitrogen typically employs methyl iodide or dimethyl sulfate under basic conditions.

Synthetic Routes to 5-Cyclopropoxy-N,6-dimethylpicolinamide

Route 1: Mitsunobu-Mediated Cyclopropoxy Installation

This two-step protocol begins with 5-hydroxy-N,6-dimethylpicolinamide (Intermediate A), synthesized via:

  • Hydroxylation : Directing group-assisted lithiation of 6-methylpicolinamide followed by quenching with oxygen.
  • Mitsunobu reaction : Treating Intermediate A with cyclopropanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in anhydrous THF (0°C to 25°C, 12–16 h).

Key Data :

Parameter Value
Yield (Intermediate A) 68–72%
Yield (Final Product) 55–60%
Purity (HPLC) ≥98%

The Mitsunobu route offers regioselectivity but requires stringent moisture control due to DEAD’s sensitivity.

Route 2: Palladium-Catalyzed Cross-Coupling

An alternative leverages 5-bromo-N,6-dimethylpicolinamide (Intermediate B) and cyclopropanol via a Buchwald-Hartwig coupling:

  • Bromination : NBS-mediated bromination of N,6-dimethylpicolinamide in CCl4.
  • Coupling : Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ in toluene (110°C, 24 h).

Optimized Conditions :

Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 equiv)
Solvent Toluene
Yield 70–75%

This method excels in scalability but demands rigorous exclusion of oxygen to prevent palladium deactivation.

Experimental Protocols and Process Optimization

Stepwise Synthesis of Intermediate B (5-Bromo-N,6-dimethylpicolinamide)

Procedure :

  • Charge 6-methylpicolinic acid (10.0 g, 72.9 mmol) into SOCl₂ (50 mL) at 0°C.
  • Reflux at 80°C for 4 h, then concentrate under reduced pressure.
  • Add methylamine (2.0 M in THF, 40 mL) dropwise at 0°C, stir for 12 h.
  • Extract with EtOAc (3 × 50 mL), dry (MgSO₄), and concentrate to obtain N,6-dimethylpicolinamide (8.2 g, 78%).
  • Brominate with NBS (1.1 equiv) in CCl₄ under UV light (6 h), yielding Intermediate B (9.4 g, 85%).

Critical Note : Bromination regioselectivity at the 5-position is ensured by the electron-withdrawing carboxamide group.

Cyclopropoxy Group Installation: Comparative Analysis

Mitsunobu vs. Cross-Coupling :

Parameter Mitsunobu Cross-Coupling
Cost High (DEAD) Moderate (Pd catalyst)
Scalability Limited to 100 g Kilogram-scale feasible
Byproducts Triphenylphosphine oxide Minimal inorganic salts
Reaction Time 16 h 24 h

Cross-coupling is favored for industrial applications despite longer reaction times.

Applications and Derivative Synthesis

PARP1 Inhibition Activity

5-Cyclopropoxy-N,6-dimethylpicolinamide serves as a precursor to PARP1 inhibitors, where the cyclopropoxy group enhances binding to the NAD+ pocket. Analogues with varied oxadiazole substituents (e.g., 5-methyl, 5-ethyl) exhibit IC₅₀ values of 1.2–8.7 nM.

Structural Modifications

  • Oxadiazole Ring Formation : Treat with hydroxylamine and TFAA to convert nitriles to oxadiazoles.
  • N-Methylation : Reductive amination with formaldehyde/NaBH₃CN (yield: 65–70%).

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclopropoxy-N,6-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamides.

Applications De Recherche Scientifique

5-Cyclopropoxy-N,6-dimethylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Cyclopropoxy-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparaison Avec Des Composés Similaires

Key Findings

Substituent Electronic Effects

  • The cyclopropoxy group in the target compound introduces steric strain and moderate electron-donating effects due to the cyclopropane ring’s conjugation with the pyridine core. This contrasts with:
  • The aminophenoxy group in compound 4, which is strongly electron-donating and polar, enhancing solubility in aqueous media.
  • The fluoro-nitro-phenoxy group in compound 7, which is electron-withdrawing, increasing electrophilicity and reactivity in subsequent reduction or substitution reactions .

Steric and Metabolic Implications The N,6-dimethyl groups in the target compound likely enhance metabolic stability by blocking oxidation sites, a feature absent in compounds 4 and 7, which have only an N-methyl group. The cyclopropoxy group’s small size and rigidity may improve binding selectivity in biological targets compared to bulkier substituents like nitrophenoxy.

Synthetic Challenges Compound 7 requires harsh conditions (30-hour reflux in chlorobenzene) due to the poor nucleophilicity of 2-fluoro-4-nitrophenol. In contrast, cyclopropanol’s higher reactivity might allow milder conditions for the target compound, though its instability could necessitate careful handling .

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework to investigate the pharmacological activity of 5-Cyclopropoxy-N,6-dimethylpicolinamide?

  • Methodological Answer : Utilize the PICOT framework to structure the study:

  • Population (P) : Define biological targets (e.g., enzyme/receptor systems or cell lines relevant to the compound’s hypothesized mechanism).
  • Intervention (I) : Specify concentrations/dosages of the compound and delivery methods (e.g., in vitro incubation time or in vivo administration routes).
  • Comparison (C) : Include positive/negative controls (e.g., known inhibitors or vehicle-only groups).
  • Outcome (O) : Quantify efficacy metrics (e.g., IC₅₀ values, binding affinity, or phenotypic changes).
  • Time (T) : Define exposure duration (e.g., acute vs. chronic effects).
  • This approach ensures reproducibility and aligns with NIH guidelines for preclinical research .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-Cyclopropoxy-N,6-dimethylpicolinamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclopropoxy and methyl substituents. Compare chemical shifts with analogous picolinamide derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) to assess purity (>95%) and stability under varying pH/temperature conditions.
  • Mass Spectrometry (MS) : Confirm molecular weight (exact mass) and fragmentation patterns.
  • Document parameters in alignment with NIH reporting standards to enhance reproducibility .

Q. How should researchers evaluate the compound’s bioactivity in preliminary screens?

  • Methodological Answer :

  • In vitro assays : Prioritize high-throughput screening (HTS) against target-specific assays (e.g., kinase inhibition or GPCR activity). Include dose-response curves and Z’-factor validation to minimize false positives .
  • In silico docking : Use software like AutoDock Vina to predict binding modes to target proteins, guiding experimental prioritization .
  • Data interpretation : Apply strict statistical thresholds (e.g., p < 0.01) and report effect sizes to distinguish noise from true activity.

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for 5-Cyclopropoxy-N,6-dimethylpicolinamide?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability, tissue distribution, and metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies.
  • Species-specific differences : Compare rodent vs. human hepatocyte metabolism to identify interspecies variability .
  • Advanced imaging : Use PET/MRI to track compound localization in vivo, correlating with efficacy endpoints .
  • Table 1 : Example PK parameters (e.g., half-life, Cmax) across models to highlight variability.

Q. What computational approaches are effective in predicting the compound’s stability and metabolite profile?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects and degradation pathways under physiological conditions (e.g., aqueous vs. lipid membranes).
  • Quantum Mechanics (QM) : Calculate bond dissociation energies to identify labile groups (e.g., cyclopropoxy ring strain).
  • Machine Learning : Train models on public metabolite databases (e.g., HMDB) to predict Phase I/II metabolites .

Q. How can researchers optimize synthetic routes for 5-Cyclopropoxy-N,6-dimethylpicolinamide to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions via response surface methodology.
  • Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
  • Table 2 : Comparative yields for different catalysts (e.g., Pd vs. Cu-based systems).

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in dose-response studies of 5-Cyclopropoxy-N,6-dimethylpicolinamide?

  • Methodological Answer :

  • Standardized Protocols : Pre-register experimental details (e.g., cell passage number, serum batch) on platforms like Zenodo.
  • Inter-lab Validation : Collaborate with independent labs to replicate key findings, using blinded sample analysis .

Q. How should researchers statistically analyze conflicting bioactivity data across multiple assay platforms?

  • Methodological Answer :

  • Meta-analysis : Aggregate data using random-effects models to account for inter-study heterogeneity.
  • Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and report robustness checks .

Tables for Reference

Table 1 : Example PK Parameters of 5-Cyclopropoxy-N,6-dimethylpicolinamide in Preclinical Models

ModelHalf-life (h)Cmax (µg/mL)AUC₀–₂₄ (µg·h/mL)
Rat (IV)2.512.345.6
Mouse (PO)1.88.732.1

Table 2 : Comparison of Synthetic Yields Using Different Catalysts

CatalystTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂807897
CuI1006592

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.